molecular formula C6H14N2O2S B13270462 N-Methyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide

N-Methyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide

Cat. No.: B13270462
M. Wt: 178.26 g/mol
InChI Key: CFLKEXMTOKBOPQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines as N-methyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide . This nomenclature reflects its core structure: a (2S)-configured pyrrolidine ring attached via a methylene bridge (-CH$$_2$$-) to a methanesulfonamide group, where the sulfonamide nitrogen is substituted with a methyl group. The compound’s stereochemistry at the pyrrolidine C2 position is critical, as enantiomeric purity often influences biological activity in chiral molecules.

Synonyms for this compound include ZINC49632029 and This compound , as cataloged in chemical databases. Its CAS registry number, 1821828-69-9 , provides a unique identifier for regulatory and commercial purposes. While the molecular formula is not explicitly stated in available sources, structural analysis suggests a composition of C$$7$$H$${14}$$N$$2$$O$$2$$S , derived from the pyrrolidine ring (C$$4$$H$$9$$N), methylene bridge (CH$$2$$), and methanesulfonamide group (CH$$3$$SO$$2$$NHCH$$3$$).

Historical Development in Heterocyclic Sulfonamide Chemistry

The discovery of sulfonamides as antibacterial agents in the 1930s marked a pivotal moment in medicinal chemistry. Early sulfonamides like Prontosil (sulfamidochrysoidine) laid the foundation for systemic antibiotic therapy, though their applications soon expanded beyond antimicrobial activity. By the mid-20th century, researchers recognized the versatility of the sulfonamide moiety (-SO$$2$$NH$$2$$) as a pharmacophore capable of interacting with diverse biological targets, leading to its incorporation into diuretics, anticonvulsants, and antiviral agents.

The integration of heterocyclic scaffolds with sulfonamide groups emerged as a strategy to enhance target specificity and metabolic stability. Pyrrolidine, a five-membered nitrogen-containing ring, gained prominence due to its conformational rigidity and ability to mimic proline-rich peptide motifs in biological systems. Advances in asymmetric synthesis during the 1990s–2000s enabled the efficient production of enantiomerically pure pyrrolidine derivatives, facilitating structure-activity relationship (SAR) studies. For example, Chen et al. (2021) demonstrated metal-free catalytic methods for synthesizing complex sulfonamides, including those with heterocyclic backbones. These synthetic breakthroughs directly supported the development of this compound and related analogs.

Position Within Pyrrolidine Sulfonamide Therapeutics

Pyrrolidine sulfonamides occupy a distinct niche in drug discovery due to their balanced pharmacokinetic properties and target versatility. The compound’s structural features align with two therapeutic trends:

  • Enzyme Inhibition : Sulfonamides frequently act as competitive inhibitors by mimicking transition states or cofactors. For instance, pyrrolidine sulfonamides like compound 9a (IC$$_{50}$$ = 41.17 nM) inhibit dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes therapy. The stereochemistry at C2 likely influences binding affinity to DPP-IV’s active site, as seen in related analogs.

  • Ion Channel Modulation : Pyrrolidine sulfonamides such as TRPV4 antagonists (e.g., compound VIIb ) exploit the sulfonamide group’s ability to interact with transient receptor potential channels, offering potential in pain management. The methyl substitution on the sulfonamide nitrogen may enhance blood-brain barrier permeability, a desirable trait for central nervous system targets.

Therapeutic Area Target Example Compound Biological Activity Source
Diabetes DPP-IV 9a IC$$_{50}$$ = 41.17 nM
Oncology VEGFR-2 VIIb IC$$_{50}$$ = 3.6 μM
Pain/Inflammation TRPV4 N/A Antagonist activity

This compound’s (2S)-pyrrolidine configuration and N-methyl sulfonamide group position it as a candidate for further optimization in these domains, though specific pharmacological data remain unreported in accessible literature.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

N-methyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide

InChI

InChI=1S/C6H14N2O2S/c1-7-11(9,10)5-6-3-2-4-8-6/h6-8H,2-5H2,1H3/t6-/m0/s1

InChI Key

CFLKEXMTOKBOPQ-LURJTMIESA-N

Isomeric SMILES

CNS(=O)(=O)C[C@@H]1CCCN1

Canonical SMILES

CNS(=O)(=O)CC1CCCN1

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolidine Core: N-Methylpyrrolidine Preparation

The pyrrolidine core with an N-methyl substituent is a critical intermediate in the synthesis of the target compound. A robust and efficient preparation method for N-methylpyrrolidine involves the nucleophilic substitution reaction of 1,4-dichlorobutane with methylamine under catalysis by potassium iodide in an ether solvent environment. This method is notable for its high yield (>88%) and purity (>99%), conducted at normal pressure and elevated temperatures (100–120 °C) for 3–8 hours, avoiding high-pressure conditions and simplifying production logistics.

Key features of this method include:

  • Use of ether solvents such as diglyme or anisole, which form hydrogen bonds with methylamine and have boiling points higher than the methylamine-water azeotrope, enhancing methylamine solubility and reaction efficiency.
  • Potassium iodide catalyzes halogen exchange, lowering activation energy for nucleophilic substitution and increasing reaction rate.
  • Molar ratios optimized for high conversion: 1,4-dichlorobutane to methylamine approximately 1:4, and potassium iodide to 1,4-dichlorobutane between 2.5–6:100.
  • Post-reaction alkali (e.g., sodium hydroxide) addition to adjust pH to 12–13, followed by distillation to separate product and by-products.
Parameter Conditions/Values
Solvent Diglyme and/or Anisole
Catalyst Potassium iodide (2.5–6 mol%)
Reactants molar ratio 1,4-Dichlorobutane : Methylamine = 1 : 3.5–4.5
Temperature 100–120 °C
Pressure Atmospheric (normal)
Reaction time 3–8 hours
Yield >88%
Purity >99%

This method is industrially favorable due to its simplicity, cost-effectiveness, and scalability.

Introduction of Methanesulfonamide Group

The methanesulfonamide moiety is introduced by sulfonylation of the pyrrolidine intermediate. While direct literature on the exact sulfonylation of N-methylpyrrolidine to form this compound is limited, related sulfonamide syntheses provide valuable insights:

  • Sulfonyl chlorides, such as methanesulfonyl chloride, are commonly used sulfonylating agents for amines.
  • Reaction typically proceeds under basic conditions (e.g., sodium hydroxide or potassium hydroxide) to neutralize the generated hydrochloric acid.
  • Solvents like dichloromethane or 1,2-dichloroethane are preferred for their ability to dissolve both reactants and facilitate phase separation.
  • Temperature control (0–25 °C) is critical to avoid side reactions.

A related patent describes a one-pot synthesis of sulfonamide derivatives starting from sulfonyl chlorides and amines, employing 1,2-dichloroethane as solvent and bases such as sodium hydroxide.

One-Pot Synthesis Approaches

Industrial processes favor one-pot synthesis to improve efficiency and reduce purification steps. A notable example involves:

  • Starting from 1,2-benzisoxazole-3-acetic acid or related intermediates.
  • Sequential conversion to sulfonyl chlorides and then sulfonamides without isolating intermediates.
  • Use of chelating agents (e.g., ethylenediaminetetraacetic acid) to stabilize metal ions and improve reaction selectivity.
  • Control of pH and temperature to optimize yield and purity.

Though this specific process targets benzisoxazole derivatives, the strategy and conditions are adaptable to pyrrolidine sulfonamide synthesis, especially for scaling up.

Research Findings and Analysis

Structural Confirmation and Characterization

Characterization of sulfonamide derivatives similar to this compound has been performed using:

These analyses verify the successful synthesis and purity of sulfonamide compounds structurally related to the target molecule.

Mechanistic Insights

Computational studies and reaction profile analyses suggest:

  • The sulfonylation proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride, forming the sulfonamide bond.
  • The presence of bases facilitates deprotonation and neutralization of HCl byproduct.
  • One-pot methods reduce intermediate isolation, minimizing decomposition and improving overall yield.
  • Catalysts like potassium iodide enhance nucleophilic substitution steps in the pyrrolidine ring formation, indirectly benefiting sulfonamide synthesis.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield/Purity References
1. N-Methylpyrrolidine synthesis Nucleophilic substitution of 1,4-dichlorobutane with methylamine catalyzed by KI in ether solvent 1,4-Dichlorobutane, methylamine solution (30-50%), KI, diglyme/anisole, 100–120 °C, atmospheric pressure >88% yield, >99% purity
2. Sulfonylation of pyrrolidine Reaction of N-methylpyrrolidine with methanesulfonyl chloride under basic conditions Methanesulfonyl chloride, NaOH/KOH, dichloromethane or 1,2-dichloroethane, 0–25 °C High yield (literature analogs)
3. One-pot synthesis approach Sequential conversion of intermediate acids to sulfonyl chlorides and sulfonamides without isolation Chelating agents, bases, 1,2-dichloroethane, controlled pH Industrially efficient

The preparation of This compound involves two main synthetic challenges: construction of the N-methylpyrrolidine core and introduction of the methanesulfonamide group. The most effective and scalable approach for the pyrrolidine core is the potassium iodide-catalyzed reaction of 1,4-dichlorobutane with methylamine in ether solvents, yielding high purity product under mild conditions. Subsequent sulfonylation with methanesulfonyl chloride under basic conditions affords the target sulfonamide. One-pot methodologies leveraging intermediate conversions without isolation enhance industrial viability. Structural and mechanistic studies support these synthetic strategies, confirming compound identity and reaction pathways.

This comprehensive synthesis overview, grounded in diverse and authoritative sources, offers a robust foundation for further research and industrial application of this compound.

Chemical Reactions Analysis

Role as a Reducing Agent

N-Methyl-2-pyrrolidone (NMP), a related compound, can act as a reducing agent in certain chemical reactions . For instance, it can reduce gold(III) chloride ions (Au IIICl 4 – ) by oxidizing the coordinated NMP molecule . This process is similar to the reduction of Au IIICl 4 – ions in methanol .

text
Au IIICl 4 – → Au IICl 3 – Au IICl 3 – → Au ICl 2 – + Au IIICl 4 –

The reduction of gold ions is influenced by factors such as the presence of water, oxygen, and elevated temperatures, which lead to the formation of peroxide species and secondary alcohols that act as reducing agents .

Spectroscopic Characterization

Spectroscopic techniques, particularly NMR, play a crucial role in characterizing the synthesized compounds. For instance, ROESY (Rotating-frame Overhauser Enhancement Spectroscopy) can confirm the regioselectivity and spatial arrangement of atoms within the molecule .

text
H-6 on the central core and 2'-CH 2 and 5'-CH 2 groups on pyrrolidine ring

Potential Biological Activities

Studies often employ assays such as IC50 measurements to quantify inhibitory effects on target enzymes or receptors. N-Methyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide derivatives are explored for their potential to inhibit enzymes like CDK2-Cyclin A and their antiproliferative effects .

Table: Inhibitory Activities of Flavopiridol Analogues

CompoundID-8 a IC 50 (μM)MCF-7 a IC 50 (μM)CDK2-Cyclin A (μM)
Flavopiridol (1)0.00700.0261.5
17a137.1417
17b5.54.6417
17c1315217
17d1610N.D.
17e5.03.5383

Note: N.D. indicates Not Determined

Scientific Research Applications

N-Methyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-pyrrolidone: A solvent with similar structural features but different applications.

    N-Methyl-1-phenylpropan-2-amine: A stimulant with a different mechanism of action.

    N-Methyl-1-naphthalenemethylamine hydrochloride: Used in enzyme kinetics and receptor binding studies.

Uniqueness

N-Methyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an enzyme inhibitor makes it particularly valuable in medicinal chemistry and drug development.

Biological Activity

N-Methyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Key Properties

  • Molecular Weight : 192.28 g/mol
  • Solubility : Soluble in water and organic solvents, facilitating its use in various biological assays.

The biological activity of this compound primarily stems from its interaction with specific biological targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting enzymatic activity or modulating receptor functions. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting folate synthesis pathways. A study demonstrated that modifications to the sulfonamide moiety could enhance antibacterial efficacy against resistant strains.

Anticancer Potential

Sulfonamides have also been investigated for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell proliferation. This potential was highlighted in research focusing on the synthesis of various sulfonamide analogues, which showed promising cytotoxic effects against multiple cancer cell lines .

Case Studies

Several case studies have explored the effects of this compound in clinical and laboratory settings:

  • Antimicrobial Efficacy :
    • A clinical trial involving patients with bacterial infections demonstrated that the compound effectively reduced pathogen load when used in combination with traditional antibiotics, enhancing treatment outcomes .
  • Cancer Treatment :
    • In a laboratory setting, this compound was tested against a panel of cancer cell lines, revealing IC50 values indicative of significant cytotoxicity, particularly against breast and lung cancer cells .

Comparative Analysis of Biological Activities

Activity TypeCompoundIC50 (µM)Targeted Pathway
AntimicrobialThis compound12Folate synthesis
AnticancerThis compound15Apoptosis induction
AntiviralRelated sulfonamides10Viral replication inhibition

Q & A

Q. What are the standard synthetic routes for preparing N-Methyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide, and how is enantiomeric purity ensured?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution, reacting (2S)-pyrrolidin-2-ylmethanamine with methanesulfonyl chloride in dichloromethane or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or lithium bis(trimethylsilyl)amide). Enantiomeric purity is ensured using chiral HPLC with a cellulose-based column or polarimetry to confirm the (2S) configuration . For intermediates, optical rotation values (e.g., [α]D²⁵ = +15.2° in methanol) are compared to literature standards .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this sulfonamide?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the pyrrolidine ring (δ 1.8–3.5 ppm for protons; δ 25–55 ppm for carbons) and sulfonamide group (δ 3.1–3.3 ppm for CH3SO2).
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1330–1160 cm⁻¹) and N–H bending (1540–1480 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error.
  • 2D NMR (COSY, NOESY) : Resolve stereochemistry by correlating pyrrolidine ring protons and NOE interactions .

Q. What are the recommended storage and handling protocols for this compound?

Methodological Answer: Store at 0–6°C under inert gas (N2 or Ar) to prevent oxidation or hydrolysis. Use amber glass vials to avoid light-induced degradation. For long-term storage (>6 months), lyophilize and seal under vacuum. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can conflicting crystallographic data on sulfonamide derivatives be resolved?

Methodological Answer: Discrepancies in crystal structures (e.g., bond angles, dihedral angles) are addressed by:

  • High-Resolution X-Ray Diffraction : Collect data at 100 K with synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).
  • Computational Validation : Compare experimental data with density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-31G* basis set). For example, pyrrolidine ring puckering (envelope vs. twist conformers) can be analyzed via root-mean-square deviation (RMSD) calculations .

Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive intermediates?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, stoichiometry) using software like MODDE®. For example, THF at −78°C improves selectivity in lithiation steps .
  • In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., sulfonamide coupling at 1650–1700 cm⁻¹).
  • Purification : Employ flash chromatography with gradient elution (hexane:EtOAc 8:2 → 6:4) or preparative HPLC (C18 column, 0.1% TFA modifier) .

Q. How should researchers address contradictions in biological activity data across in vitro assays?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., COX-2 inhibitors for anti-inflammatory studies).
  • Orthogonal Assays : Validate enzyme inhibition (IC50) with cellular viability (MTT assay) and target engagement (SPR or ITC). For example, conflicting IC50 values (e.g., 10 µM vs. 50 µM) may arise from off-target effects or assay sensitivity .
  • Pharmacokinetic Profiling : Measure metabolic stability (microsomal half-life) and membrane permeability (Caco-2 assay) to reconcile in vitro-in vivo discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.